In-Depth Technical Guide: 4-Fluoro-6-methoxy-1H-indazole (CAS: 887569-13-3)
In-Depth Technical Guide: 4-Fluoro-6-methoxy-1H-indazole (CAS: 887569-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-6-methoxy-1H-indazole is a substituted indazole derivative that holds significant interest within the field of medicinal chemistry. The indazole scaffold is a well-established pharmacophore, recognized for its role in the development of various therapeutic agents, particularly in oncology.[1][2][3] The unique substitution pattern of a fluorine atom at the 4-position and a methoxy group at the 6-position of the indazole ring suggests its potential as a versatile intermediate for the synthesis of targeted therapies. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological applications, with a focus on its role as a kinase inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-6-methoxy-1H-indazole is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| CAS Number | 887569-13-3 |
| Molecular Formula | C₈H₇FN₂O |
| Molecular Weight | 166.15 g/mol |
| Appearance | Off-White to White Solid |
| Purity | Typically >97% |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-6-methoxy-1H-indazole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established methodologies for analogous indazole derivatives. The proposed synthesis involves the cyclization of a substituted benzaldehyde with hydrazine.
Proposed Synthetic Pathway
A likely synthetic route to 4-Fluoro-6-methoxy-1H-indazole starts from the commercially available 2,3-Difluoro-6-methoxybenzaldehyde. The reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.
Caption: Proposed synthesis of 4-Fluoro-6-methoxy-1H-indazole.
Experimental Protocol (Inferred)
This protocol is based on general procedures for indazole synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde
-
Hydrazine hydrate
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Ethanol (or another suitable solvent like n-butanol)
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Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,3-Difluoro-6-methoxybenzaldehyde (1 equivalent) in ethanol.
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To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4-Fluoro-6-methoxy-1H-indazole.
Biological Activity and Potential Applications
Indazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2] A significant area of research for indazole-containing compounds is in the development of protein kinase inhibitors for cancer therapy.[3][4]
Polo-like Kinase 4 (PLK4) Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation.[4][5][6] Overexpression of PLK4 is associated with several types of cancer, making it an attractive target for therapeutic intervention.[5][6] The indazole scaffold is a key feature in several potent PLK4 inhibitors.[4][7] Given the structural similarities to known indazole-based PLK4 inhibitors, it is hypothesized that 4-Fluoro-6-methoxy-1H-indazole may serve as a valuable building block or a direct inhibitor of PLK4.
Caption: Hypothesized inhibition of the PLK4 pathway.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 4-Fluoro-6-methoxy-1H-indazole, particularly as a kinase inhibitor, a series of in vitro assays can be employed.
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase, such as PLK4.
Materials:
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Recombinant human PLK4 kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
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White, opaque 96- or 384-well plates
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Luminometer
Procedure:
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Compound Preparation: Prepare a stock solution of 4-Fluoro-6-methoxy-1H-indazole in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: To the wells of the assay plate, add the diluted compound or a vehicle control (DMSO).
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Kinase Reaction: Prepare a master mix containing the PLK4 kinase and its substrate in the reaction buffer. Add this mixture to each well.
-
Initiation: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Michaelis constant (Km) for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ADP produced.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9]
Caption: Workflow for a luminescence-based kinase inhibition assay.
This assay can be used to determine if the compound binds to the target kinase at the same site as a known fluorescently labeled ligand.
Materials:
-
Target kinase (e.g., PLK4)
-
Fluorescently labeled probe known to bind to the kinase
-
Assay buffer
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the target kinase, the fluorescent probe, and serial dilutions of 4-Fluoro-6-methoxy-1H-indazole in the assay buffer.
-
Assay Plate Setup: Add the kinase and the test compound at various concentrations to the wells of the plate.
-
Binding Reaction: Add the fluorescent probe to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the binding affinity (e.g., Ki or IC₅₀).[10][11]
Conclusion
4-Fluoro-6-methoxy-1H-indazole is a promising chemical entity for drug discovery and development, particularly in the area of oncology. Its structure is amenable to straightforward synthesis, and it possesses the key features of the indazole scaffold that have been successfully exploited in the development of potent kinase inhibitors. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to explore the synthesis and biological activity of this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
